molecular formula C10H19N3O B1372719 N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine CAS No. 1015845-58-5

N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine

Cat. No.: B1372719
CAS No.: 1015845-58-5
M. Wt: 197.28 g/mol
InChI Key: KHYLVJPAICJMIW-UHFFFAOYSA-N
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Description

“N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine” is a synthetic organic compound that features a pyrazole ring substituted with a methoxyethyl group and a trimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine” typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: The trimethyl groups can be introduced via alkylation reactions.

    Attachment of the Methoxyethyl Group: This can be achieved through nucleophilic substitution reactions where the pyrazole nitrogen attacks an electrophilic carbon in the methoxyethyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could potentially target the pyrazole ring or the methoxyethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions may vary, but typical reagents include alkyl halides for nucleophilic substitutions and Lewis acids for electrophilic substitutions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with pyrazole rings are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinal applications might include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, such compounds could be used in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-3-YL)methyl]amine
  • N-(2-Methoxyethyl)-N-[(1,3,5-dimethyl-1H-pyrazol-4-YL)methyl]amine

Uniqueness

The unique structural features of “N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine” might confer specific biological activities or chemical reactivity that distinguish it from similar compounds. These differences could be explored through comparative studies.

Properties

IUPAC Name

2-methoxy-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-8-10(7-11-5-6-14-4)9(2)13(3)12-8/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYLVJPAICJMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654705
Record name 2-Methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-58-5
Record name N-(2-Methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015845-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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